6-Amino-3-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-AMINO-3-(4-FLUOROPHENYL)-4-(2,3,4-TRIMETHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(4-FLUOROPHENYL)-4-(2,3,4-TRIMETHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the pyran ring: This step often involves cyclization reactions using appropriate catalysts and conditions.
Functionalization: Introduction of amino, fluoro, and methoxy groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions might be used to modify specific functional groups, such as reducing nitro groups to amines.
Substitution: Various substitution reactions can introduce or replace functional groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, pyranopyrazoles have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research might focus on the biological activity of this specific compound and its derivatives.
Medicine
In medicine, compounds like this one are investigated for their therapeutic potential. They might be studied for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
Industrially, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals. Their diverse reactivity makes them suitable for various applications.
Wirkmechanismus
The mechanism of action of 6-AMINO-3-(4-FLUOROPHENYL)-4-(2,3,4-TRIMETHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyranopyrazole derivatives: These compounds share a similar core structure and might exhibit comparable biological activities.
Fluorophenyl compounds: Compounds containing fluorophenyl groups are known for their stability and biological activity.
Trimethoxyphenyl compounds: These compounds are often studied for their pharmacological properties.
Uniqueness
The uniqueness of 6-AMINO-3-(4-FLUOROPHENYL)-4-(2,3,4-TRIMETHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of functional groups and structural features, which might confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C22H19FN4O4 |
---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
6-amino-3-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H19FN4O4/c1-28-15-9-8-13(19(29-2)20(15)30-3)16-14(10-24)21(25)31-22-17(16)18(26-27-22)11-4-6-12(23)7-5-11/h4-9,16H,25H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
LEBAKIIKYJGYRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.